molecular formula C10H9ClN2 B8554731 C-(4-Chloroquinolin-8-yl)methylamine

C-(4-Chloroquinolin-8-yl)methylamine

Cat. No.: B8554731
M. Wt: 192.64 g/mol
InChI Key: JMIJIWMXZXQCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(4-Chloroquinolin-8-yl)methylamine is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(4-chloroquinolin-8-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H,6,12H2

InChI Key

JMIJIWMXZXQCNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC=N2)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-chloroquinoline-8-carbonitrile (Preparation 88) (422 mg 2.24 mmol) in toluene (20 mL) at −78° C. was added dropwise DIBAL-H (6.73 mL/1M solution in toluene, 6.73 mmol). After 20 min at −78° C. the mixture was allowed to warm to −40° C. The reaction mixture was then re-cooled to −78° C. and DIBAL-H (2.0 mL/1M solution in toluene, 2.0 mmol) was added. After 1 h water (1 mL), MeOH (5 mL) and then NH4Cl(aq) (10 mL) were added. After addition of EtOAc (20 mL) the mixture was stirred vigorously for 14 h at rt. The mixture was extracted with EtOAc (3×20 mL) and the combined organic phase washed with brine (20 mL) and dried (MgSO4). Solvent removed in vacuo to give the title compound: RT=2.10 min; m/z (ES+)=193.0 [M+H]+.
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
6.73 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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